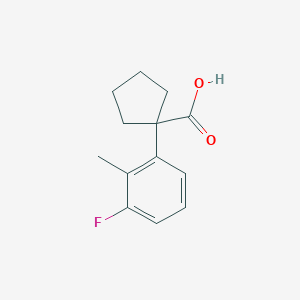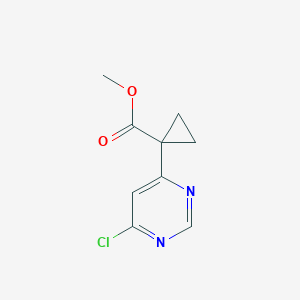
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane is an organic compound with the molecular formula C12H23BrO. It is a brominated cyclohexane derivative, where the bromine atom is attached to the first carbon of the cyclohexane ring, and a 4-methylpentan-2-yloxy group is attached to the second carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane can be synthesized through the bromination of 2-((4-methylpentan-2-yl)oxy)cyclohexane. The reaction typically involves the use of bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium alkoxide (NaOR), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 2-((4-methylpentan-2-yl)oxy)cyclohexanol or other substituted cyclohexanes.
Elimination Reactions: Formation of alkenes such as 1-((4-methylpentan-2-yl)oxy)cyclohexene.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-cyclohexanol: A brominated cyclohexane with a hydroxyl group.
1-Bromo-2-methoxycyclohexane: A brominated cyclohexane with a methoxy group.
1-Bromo-2-((4-methylpentan-2-yl)oxy)benzene: A brominated benzene derivative with a similar substituent.
Uniqueness
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane is unique due to its specific substitution pattern, which combines a bromine atom and a 4-methylpentan-2-yloxy group on a cyclohexane ring
Propiedades
Fórmula molecular |
C12H23BrO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
1-bromo-2-(4-methylpentan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h9-12H,4-8H2,1-3H3 |
Clave InChI |
AOBVUFNVRIVAJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)


![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)
![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)
![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)



![rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13554322.png)

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)
